molecular formula C11H16N2O2 B2628417 1-(Furan-3-ylmethyl)piperidine-4-carboxamide CAS No. 2167710-11-2

1-(Furan-3-ylmethyl)piperidine-4-carboxamide

Cat. No. B2628417
M. Wt: 208.261
InChI Key: AWFVQSDOPWAAMF-UHFFFAOYSA-N
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Description

“1-(Furan-3-ylmethyl)piperidine-4-carboxamide” is a derivative of piperidine-4-carboxamide . Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice . The antibacterial activity of the derivatives was also assessed with the parent against a series of Gram-positive and Gram-negative bacteria .


Synthesis Analysis

The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .


Molecular Structure Analysis

The molecular structure of “1-(Furan-3-ylmethyl)piperidine-4-carboxamide” was confirmed by different techniques such as IR and 1H NMR .


Chemical Reactions Analysis

The synthesis of “1-(Furan-3-ylmethyl)piperidine-4-carboxamide” involves treating piperidine-4-carboxamide with 4-nitrobenzene sulfonyl chloride and methyl propionate .

Scientific Research Applications

Neuroinflammation Imaging

1-(Furan-3-ylmethyl)piperidine-4-carboxamide derivatives have been utilized in the development of PET imaging agents for neuroinflammation. These compounds target the macrophage colony-stimulating factor 1 receptor (CSF1R), which is specific to microglia, providing a tool for imaging reactive microglia and their contribution to neuroinflammation in vivo. This has applications in studying neuropsychiatric disorders and the immune environment of central nervous system malignancies, aiding in the development of new therapeutics for neuroinflammation (Horti et al., 2019).

Urotensin-II Receptor Antagonism

Compounds derived from 1-(Furan-3-ylmethyl)piperidine-4-carboxamide have shown potential as urotensin-II receptor antagonists. Such derivatives, particularly those with furan-2-carboxamide and specific aryl groups, display high potency in inhibiting this receptor. These compounds could be significant in the development of treatments targeting conditions related to urotensin-II receptor activity (Lim et al., 2019).

Antimicrobial Activity

Research has also explored the antimicrobial properties of furan ring-containing organic ligands, including those related to 1-(Furan-3-ylmethyl)piperidine-4-carboxamide. These studies have shown varying degrees of inhibition on the growth of bacteria, highlighting the potential of such compounds in antimicrobial applications (Patel, 2020).

Future Directions

The future directions for “1-(Furan-3-ylmethyl)piperidine-4-carboxamide” could involve further exploration of its potential as a dopamine reuptake inhibitor . This could include studies to better understand its mechanism of action, as well as preclinical and clinical trials to assess its efficacy and safety in various conditions. Additionally, its antibacterial activity suggests potential for development as an antimicrobial agent .

properties

IUPAC Name

1-(furan-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-11(14)10-1-4-13(5-2-10)7-9-3-6-15-8-9/h3,6,8,10H,1-2,4-5,7H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFVQSDOPWAAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-3-ylmethyl)piperidine-4-carboxamide

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